Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate

Physicochemical profiling Lipophilicity optimization Indole-2-carboxylate SAR

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate (CAS 153501-26-9) is a trisubstituted indole derivative with a molecular formula of C₁₁H₁₀ClNO₃, a molecular weight of 239.65 g/mol, and a calculated LogP of 2.70. The compound features a 6-chloro substituent, a 3-hydroxy group, and a 2-ethyl ester, a combination that confers both hydrogen-bond donor/acceptor capacity (PSA 62.32 Ų) and modulated lipophilicity relative to its des-chloro or des-hydroxy analogs.

Molecular Formula C11H10ClNO3
Molecular Weight 239.655
CAS No. 153501-26-9
Cat. No. B588602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
CAS153501-26-9
Synonyms6-CHLORO-3-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER
Molecular FormulaC11H10ClNO3
Molecular Weight239.655
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O
InChIInChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-4-3-6(12)5-8(7)13-9/h3-5,13-14H,2H2,1H3
InChIKeyFLSIBDXQAOHFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate (CAS 153501-26-9): Procurement-Relevant Physicochemical Profile and Structural Identity


Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate (CAS 153501-26-9) is a trisubstituted indole derivative with a molecular formula of C₁₁H₁₀ClNO₃, a molecular weight of 239.65 g/mol, and a calculated LogP of 2.70 . The compound features a 6-chloro substituent, a 3-hydroxy group, and a 2-ethyl ester, a combination that confers both hydrogen-bond donor/acceptor capacity (PSA 62.32 Ų) and modulated lipophilicity relative to its des-chloro or des-hydroxy analogs . It is supplied as a research-grade intermediate (typically ≥95% purity) and is utilized as a building block in medicinal chemistry programs targeting CNS receptors, viral integrases, and inflammatory enzymes [1].

Why Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate Cannot Be Replaced by In-Class Indole-2-carboxylate Analogs


Substitution of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate with a generic indole-2-carboxylate is inadvisable due to the compound's unique confluence of three critical structural features: the 6-chloro substituent, the 3-hydroxy group, and the 2-ethyl ester. Pharmacophore studies on NMDA glycine-site antagonists demonstrate that high-affinity binding (Ki < 1 µM) requires both a C-6 chlorine and a polar, hydrogen-bond-accepting group at C-3 [1]. Removing the 3-hydroxy group (as in ethyl 6-chloroindole-2-carboxylate, CAS 27034-51-1) eliminates a key hydrogen-bond donor/acceptor, while removing the 6-chloro (as in ethyl 3-hydroxy-1H-indole-2-carboxylate, CAS 14370-74-2) strips the electron-withdrawing effect that modulates indole NH acidity and receptor complementarity [2]. Furthermore, replacing the ethyl ester with a free carboxylic acid (as in 6-chloro-1H-indole-2-carboxylic acid, CAS 16732-75-5) alters both LogP (from 2.70 to ~2.90) and the compound's suitability as a protected synthetic intermediate for downstream amide or ester couplings .

Quantitative Comparator Evidence for Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate Procurement Decisions


LogP Modulation by Combined 6-Chloro and 3-Hydroxy Substitution

The target compound's LogP of 2.70 represents a balanced lipophilicity profile compared to its closest analogs. The 3-deoxy analog ethyl 6-chloroindole-2-carboxylate (CAS 27034-51-1) exhibits a higher LogP of 2.998–3.70, while the 6-des-chloro analog ethyl 3-hydroxy-1H-indole-2-carboxylate (CAS 14370-74-2) shows a LogP range of 2.05–3.14 . This intermediate LogP, achieved through simultaneous chloro and hydroxy substitution, is critical for maintaining adequate aqueous solubility while preserving membrane permeability, a balance not attainable with either single-substitution analog [1].

Physicochemical profiling Lipophilicity optimization Indole-2-carboxylate SAR

Critical Role of C-6 Chlorine and C-3 Hydroxy in NMDA Glycine-Site Antagonist Pharmacophore

A foundational structure-activity relationship (SAR) study by Hood et al. (1992) established that indole-2-carboxylates with the highest NMDA glycine-site affinity (Ki < 1 µM) uniformly contain a chloro group at C-6 and a polar, hydrogen-bond-accepting group at C-3 [1]. The lead compound 2-carboxy-6-chloro-3-indoleacetic acid (bearing 6-Cl and a C-3 polar substituent) exhibited a Ki of 1.6 µM against [³H]glycine, whereas compounds lacking the C-6 chlorine or the C-3 polar group showed significantly reduced affinity [2]. The target compound, ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate, embodies both critical pharmacophoric elements—the 6-chloro and the 3-hydroxy—making it a direct structural mimetic of the high-affinity pharmacophore, unlike its mono-substituted analogs which each lack one essential feature.

NMDA receptor Glycine binding site Indole-2-carboxylate antagonist CNS drug discovery

Distinct Physicochemical Properties Versus 6-Chloro-1H-indole-2-carboxylic Acid (Free Acid Form)

The target ethyl ester (MW 239.65, LogP 2.70, PSA 62.32) differs substantially from its free acid counterpart 6-chloro-1H-indole-2-carboxylic acid (MW 195.60, XLogP3 2.9, PSA 53.09) [1]. The ester form provides protection of the carboxylic acid during multistep syntheses, enabling selective manipulations at C-3 (oxidation, alkylation, acylation) without competing acid-base chemistry. The difference in LogP (2.70 vs 2.9) and PSA (62.32 vs 53.09 Ų) also predicts differential permeability and solubility behavior, making the ester form preferable for reactions requiring organic solvent compatibility or when a masked carboxylate is desired for late-stage deprotection.

Synthetic intermediate Ester prodrug Physicochemical properties

Synthetic Versatility: Established Vilsmeier–Haack/Baeyer–Villiger Route for 3-Hydroxyindole-2-carboxylate Construction

The concise synthesis of 3-hydroxyindole-2-carboxylates via a Vilsmeier–Haack/Baeyer–Villiger reaction sequence, published in Tetrahedron Letters (2000), provides a validated route to this compound class in good yields [1]. This methodology is general in scope across various indole substituents, including 6-chloro substitution, enabling reliable access to the target compound. In contrast, alternative routes such as Dieckmann cyclization of N-substituted anthranilic esters suffer from moderate yields and limited availability of properly substituted anthranilates [2]. Procurement of the pre-formed 3-hydroxyindole-2-carboxylate bypasses these synthetic challenges, offering directly a scaffold that otherwise requires specialized oxidation conditions.

Synthetic methodology Baeyer-Villiger oxidation 3-Hydroxyindole synthesis

Defined Application Scenarios for Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: NMDA Glycine-Site Antagonist Lead Optimization Programs

For medicinal chemistry teams developing competitive glycine-site NMDA receptor antagonists, this compound serves as a privileged scaffold that directly satisfies the dual pharmacophoric requirements identified by Hood et al. (1992) and Gray et al. (1991): C-6 chlorine and a C-3 polar hydrogen-bond acceptor [1]. The ethyl ester provides a protected carboxylate moiety, enabling late-stage hydrolysis to the active carboxylic acid or direct amidation to generate focused compound libraries. The compound's LogP of 2.70 supports CNS penetration optimization, a critical parameter for neurotherapeutic candidates targeting stroke, traumatic brain injury, or neurodegenerative conditions where NMDA receptor overactivation is implicated.

Inflammation Research: 15-Lipoxygenase-1 (15-LOX-1) Inhibitor Development

Ethyl 6-chloro-1H-indole-2-carboxylate has been established as the key starting material for the synthesis of 15-LOX-1 inhibitor 1 (IC₅₀ = 0.19 µM), which protects macrophages from lipopolysaccharide-induced cytotoxicity . The 3-hydroxy analog extends this utility by providing an additional hydrogen-bond donor for enzyme active-site interactions. Researchers developing ferroptosis inhibitors or anti-inflammatory agents targeting the 15-LOX-1 pathway can employ this compound as a direct precursor for SAR expansion around the C-3 position, leveraging the hydroxy group for etherification, esterification, or oxidation to oxindole derivatives.

Antiviral Research: HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Scaffold Exploration

Indole-2-carboxylic acid derivatives bearing the 3-hydroxyindole motif have demonstrated HIV-1 integrase inhibitory activity, with certain analogs achieving IC₅₀ values in the low micromolar range (e.g., compound 17a: IC₅₀ = 3.11 µM) [2]. The 6-chloro substituent on the target compound enhances binding through halogen bonding and hydrophobic interactions within the integrase active site. This compound is therefore a valuable starting material for INSTI-focused medicinal chemistry, offering a pre-functionalized core that can be rapidly diversified at the C-3 hydroxy and C-2 ester positions to probe integrase–DNA interaction interfaces.

Organic Synthesis: Building Block for Complex Indole Alkaloid Total Synthesis

The compound's three differentiated functional groups (C-2 ethyl ester, C-3 hydroxy, C-6 chloro) provide orthogonal reactivity handles for chemoselective transformations [3]. The C-6 chlorine serves as a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the C-3 hydroxy enables O-alkylation or Mitsunobu reactions, and the C-2 ester allows hydrolysis, reduction, or Weinreb amide formation. This orthogonal reactivity profile, supported by the validated Vilsmeier–Haack/Baeyer–Villiger synthetic route, makes the compound a strategic building block for total synthesis of chlorinated indole alkaloids and related bioactive natural products.

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